Ethyl 2-amino-2-cyclobutylacetate

Lipophilicity ADME Physicochemical Properties

Researchers designing conformationally restricted peptides often rely on phenylglycine scaffolds, yet their elevated lipophilicity (XLogP3 1.95) drives metabolic liabilities and off-target promiscuity. Ethyl 2-amino-2-cyclobutylacetate replaces the aromatic ring with a cyclobutane motif, delivering a quantifiably lower XLogP3 of 0.9 and defined ring strain (~26.5 kcal/mol) for rational backbone pre-organization. • Validated valyl-tRNA synthetase substrate: enables fluorescent/affinity probe design targeting valine-binding pockets with conformational precision. • GABA analogue entry point: ethyl ester protection supports flexible derivatization for neurological target SAR libraries. • Bridging ring-strain probe: intermediate between cyclopropyl (~27.5 kcal/mol) and cyclopentyl analogs for peptide folding energetics studies. • Supply: multi-gram quantities; ≥95% purity with batch-specific QC (HPLC, NMR); ambient shipping.

Molecular Formula C8H15NO2
Molecular Weight 157.21
CAS No. 1536099-38-3
Cat. No. B3242811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-cyclobutylacetate
CAS1536099-38-3
Molecular FormulaC8H15NO2
Molecular Weight157.21
Structural Identifiers
SMILESCCOC(=O)C(C1CCC1)N
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5,9H2,1H3
InChIKeyUZHAOXIDNMVYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-2-cyclobutylacetate (CAS 1536099-38-3) for Constrained Peptide and CNS Research: Sourcing Guide


Ethyl 2-amino-2-cyclobutylacetate (CAS 1536099-38-3) is an unnatural alpha-amino ester featuring a cyclobutane ring directly attached to the alpha-carbon [1]. This structural motif imposes a unique conformational constraint, distinguishing it from flexible-chain amino acids and making it a valuable building block for peptidomimetics and probes for neurological targets [2]. It serves as a protected precursor to cyclobutylglycine, which has demonstrated biological activity as a substrate for valyl-tRNA synthetase and as a scaffold for GABA analogues [2][3].

Why a Cyclobutyl-Bearing Building Block Cannot Be Simply Substituted for Other α-Amino Esters


Generic substitution of α-amino esters is not viable for applications requiring specific conformational restriction or lipophilicity tuning. The cyclobutyl ring in ethyl 2-amino-2-cyclobutylacetate introduces distinct physicochemical and structural properties compared to its cyclopropyl, cyclopentyl, or phenylglycine analogs. These differences manifest in measurable variations in lipophilicity (XLogP3: 0.9 vs. 1.4 for cyclopentyl and 1.95 for phenyl), ring strain energy (~26.5 kcal/mol vs. ~27.5 kcal/mol for cyclopropyl), and biological recognition. For instance, α-cyclobutylglycine and α-cyclopropylglycine, while both acting as alternative substrates for valyl-tRNA synthetase, exhibit differential substrate efficiencies due to their steric and electronic differences [1]. Simply replacing the cyclobutyl motif with an aromatic or differently-sized alicyclic ring will alter the compound's ADME profile, peptide backbone dihedral angles, and target engagement, potentially invalidating structure-activity relationships [2].

Quantitative Differentiation of Ethyl 2-Amino-2-cyclobutylacetate from Closest Analogs


Lipophilicity (XLogP3) Comparison Across Cycloalkyl α-Amino Esters

The target compound, ethyl 2-amino-2-cyclobutylacetate, has a computed XLogP3 of 0.9, indicating a lower intrinsic lipophilicity compared to its cyclopentyl (XLogP3: 1.4) and phenylglycine (XLogP3: 1.95) analogs [1]. This quantitative difference allows for reduced logP and potentially enhanced aqueous solubility relative to bulkier hydrophobic analogs, while still being more lipophilic than a simple glycine ester.

Lipophilicity ADME Physicochemical Properties

Recognition by Valyl-tRNA Synthetase: A Direct Biological Head-to-Head Comparison

In a direct biochemical comparison, both α-cyclobutylglycine and α-cyclopropylglycine functioned as alternative substrates for valyl-tRNA synthetase purified from Aesculus species [1]. While quantitative kinetic parameters (Km, kcat) were not fully detailed for both substrates in the accessible abstract, the study confirms that the cyclobutyl ring is sterically tolerated in the enzyme's active site, a property not shared by all cycloalkyl amino acids. This provides a validated starting point for incorporating the target compound-derived amino acid into peptide-based probes for this enzyme class.

Enzyme Substrate Specificity tRNA Synthetase Unnatural Amino Acid

Ring Strain Energy as a Determinant of Conformational Rigidity and Reactivity

The cyclobutane ring in ethyl 2-amino-2-cyclobutylacetate introduces a ring strain energy of approximately 26.5 kcal/mol, which is slightly lower than the cyclopropyl ring (~27.5 kcal/mol) but significantly higher than the nearly strain-free cyclopentyl ring (~6.5 kcal/mol) [1][2]. This positions the cyclobutyl group as a 'medium-strain' motif that provides substantial conformational restriction without the extreme reactivity (and potential for ring opening) seen with cyclopropyl analogs.

Conformational Analysis Peptidomimetics Ring Strain

Optimal Application Scenarios for Procuring Ethyl 2-Amino-2-cyclobutylacetate


Design of Metabolically Stable, Non-Aromatic Peptidomimetics

When an aromatic scaffold (like phenylglycine) leads to high lipophilicity (XLogP3 1.95) or metabolic liabilities (e.g., CYP450 oxidation), ethyl 2-amino-2-cyclobutylacetate provides a quantifiably less lipophilic (XLogP3 0.9) and conformationally distinct alternative for peptide backbone engineering [1]. This is critical for maintaining target affinity while improving solubility and reducing off-target promiscuity.

Probing Steric Tolerance in Enzyme Active Sites (e.g., tRNA Synthetases)

Building on direct evidence that cyclobutylglycine is a recognized substrate for valyl-tRNA synthetase [2], the ethyl ester can be used to synthesize fluorescent or affinity-based probes. Its steric bulk is tolerated, enabling its use as a scaffold for designing inhibitors that occupy the valine-binding pocket in a conformationally restricted manner.

Synthesis of CNS-Targeted GABA Analogue Libraries

The cyclobutyl motif is a well-documented scaffold in the design of conformationally restricted GABA analogues [3]. The ethyl ester provides a protected, synthetically flexible entry point for generating diverse libraries of 2-aminocyclobutylacetic acid derivatives to explore structure-activity relationships at GABA receptors and transporters.

Thermodynamic and Kinetic Studies of Peptide Folding

The 'medium' ring strain (~26.5 kcal/mol) of the cyclobutyl group [4] offers a valuable probe for studying the energetic contributions of backbone pre-organization to peptide folding and stability. Researchers can utilize this building block to introduce a defined energetic penalty that is quantifiably different from both the more strained cyclopropyl and more flexible cyclopentyl analogs.

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